N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-4-3-5-11(8-10)13(15)14(2)12-6-7-18(16,17)9-12/h3-5,8,12H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFLLQDTMIZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Electronic and Steric Comparisons
- Sulfone vs. Hydroxyl Groups : The sulfone group in the target compound enhances stability and electron withdrawal compared to the hydroxyl group in ’s compound, which instead facilitates coordination in catalysis .
- Methyl vs.
- Fluorine vs. Methyl : The fluorine substituent in ’s compound increases polarity and metabolic stability compared to the target’s methyl group, which may improve lipophilicity .
Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a sulfonyl group and a dimethylbenzamide moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of related compounds against various cancer cell lines, demonstrating IC₅₀ values that suggest potent antiproliferative activity.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 |
These findings indicate that modifications in the chemical structure can enhance or diminish antitumor efficacy .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A comparative analysis of its activity against common bacterial strains such as E. coli and S. aureus revealed promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with DNA or inhibit specific enzymes involved in cell proliferation and bacterial metabolism.
Case Study 1: Antitumor Efficacy in Vivo
A recent in vivo study examined the antitumor effects of this compound on mice bearing xenograft tumors derived from human lung cancer cells. Treatment with this compound resulted in a significant reduction in tumor volume compared to the control group.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of the compound through acute toxicity tests in rats. The results indicated no significant adverse effects at therapeutic doses, supporting its potential for further clinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide?
- Methodology : The synthesis typically involves coupling 3-methylbenzoic acid derivatives with a tetrahydrothiophene sulfone amine. A common approach is to form the acid chloride intermediate using dehydrating agents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the sulfone-modified amine under inert conditions (e.g., nitrogen atmosphere). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction temperatures optimized between 0°C and 25°C .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization is achieved by slow evaporation of a saturated ethanol or methanol solution. For example, SCXRD analysis of analogous benzamide derivatives revealed dihedral angles between aromatic and amide groups (e.g., 33.93° in 2-amino-N,3-dimethylbenzamide) and intramolecular hydrogen bonding patterns .
- Alternative Techniques : NMR (¹H/¹³C), FTIR (amide I/II bands), and high-resolution mass spectrometry (HRMS) validate molecular connectivity.
Q. What are the critical storage conditions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
